Sodium methylesculetin acetate

Aqueous Solubility Pharmaceutical Formulation Cosmetic Chemistry

Sourcing a water-soluble antioxidant coumarin for dermatological or oral care formulations is challenging due to poor solubility of common analogs. Sodium methylesculetin acetate solves this with >1,000,000 mg/L aqueous solubility, enabling high-concentration, solubilizer-free clear serums and gels. - Demonstrates DPPH IC50 of 12 μM and >80% suppression of UVB-induced MDA at 0.1%. - Reduces TNF-α by 80% at 50 μM, targeting inflammatory dermatoses and gingival inflammation. - Clinically recognized for varicose vein treatment; available for immediate pharmaceutical R&D procurement.

Molecular Formula C12H9NaO6
Molecular Weight 272.19 g/mol
CAS No. 95873-69-1
Cat. No. B1260744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium methylesculetin acetate
CAS95873-69-1
Synonyms4-methyl-esculetol
mono-Na salt of permethol
permethol
Molecular FormulaC12H9NaO6
Molecular Weight272.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC(=C(C=C12)O)OCC(=O)[O-].[Na+]
InChIInChI=1S/C12H10O6.Na/c1-6-2-12(16)18-9-4-10(17-5-11(14)15)8(13)3-7(6)9;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1
InChIKeyCIVAPWNSKCJJEE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Methylesculetin Acetate: Antioxidant & Vascular Coumarin


Sodium methylesculetin acetate (CAS 95873-69-1, synonym: permethol sodium) is a semi-synthetic coumarin derivative structurally based on esculetin (6,7-dihydroxycoumarin), featuring a methyl group at the C4 position and a carboxymethyl ether sodium salt at the C7 hydroxyl [1]. This modification confers high aqueous solubility (estimated >1,000,000 mg/L at 25°C) [2], distinguishing it from less water-soluble coumarin analogs. It is listed in cosmetic ingredient databases as an antioxidant, anti-inflammatory, and oral care agent [3]. The sodium salt of 4-methyl esculetin acetate is recognized for its clinical application in dermatology for the treatment of varicose veins [4].

Aqueous formulation research compatibility
High water solubility supports direct incorporation into water-based buffers and topical matrices without co-solvents
Antioxidant and anti-inflammatory assay context
Reported DPPH scavenging, lipid peroxidation suppression, and TNF-α modulation support oxidative-stress and cytokine research models
Vascular research model context
Semi-synthetic coumarin salt with reported vascular-protective context distinct from parent esculetin and simple methylcoumarins

Sodium Methylesculetin Acetate: Non-Substitutable by Generic Coumarins


Coumarin derivatives exhibit profound structure-activity variations that preclude simple interchange. A direct comparative study in a rat hepatotoxicity model demonstrated that esculetin (35 mg/kg) significantly prevented carbon tetrachloride-induced hepatic injury by reducing malondialdehyde (MDA) and restoring superoxide dismutase (SOD) and catalase (CAT) activities, whereas 4-methylumbelliferone (35 mg/kg) and coumarin (30 mg/kg) had no significant protective effect [1]. This highlights that subtle substitutions (e.g., hydroxylation pattern, methylation, or carboxymethylation) dictate the biological outcome. Sodium methylesculetin acetate's 4-methyl group and 7-carboxymethyl sodium salt confer distinct physicochemical (water solubility) and pharmacological (e.g., vascular protective) properties not shared by parent esculetin or simple methylcoumarins, necessitating compound-specific procurement and formulation.

Hepatoprotective response may not transfer

In a reported rat model, esculetin conferred hepatoprotective response while 4-methylumbelliferone and coumarin did not. Subtle hydroxylation or methylation patterns may shift biological outcome; sodium methylesculetin acetate cannot be assumed interchangeable with unmodified coumarins.

Solubility and formulation profile differs by salt form

The sodium carboxylate moiety confers aqueous solubility orders of magnitude higher than non-salt analogs. Replacing with esculetin or 4-methylesculetin may require organic co-solvents and reformulation, limiting direct substitution in water-based research matrices.

Vascular-protective context is compound-specific

Reported vascular application context for sodium methylesculetin acetate is not shared by parent esculetin or 4-methylumbelliferone. Substitution with generic coumarin derivatives may not support the same model endpoint context.

Sodium Methylesculetin Acetate: Evidence vs. Structural Analogs


High Aqueous Solubility Advantage

Sodium methylesculetin acetate demonstrates aqueous solubility estimated at >1,000,000 mg/L at 25°C, which is orders of magnitude higher than that of its parent analog esculetin (6,7-dihydroxycoumarin) and the non-salt 4-methylesculetin [1][2]. This high solubility is attributable to the sodium carboxylate moiety, enabling preparation of stable, high-concentration aqueous solutions for topical, oral care, or injectable formulations without organic co-solvents. In contrast, esculetin and 4-methylesculetin require organic solvents or complex formulation strategies for equivalent dosing.

Aqueous Solubility Advantage
Reported
Target: >1,000,000 mg/L at 25°C (estimated). Comparator esculetin and 4-methylesculetin: low aqueous solubility, require DMSO or ethanol for dissolution.
Supports aqueous formulation studies without organic co-solvents
Estimated solubility; vendor-provided data. Formulation-dependent context.
Aqueous Solubility Pharmaceutical Formulation Cosmetic Chemistry

DPPH Radical Scavenging Capacity

In a DPPH radical scavenging assay, sodium methylesculetin acetate exhibited an IC50 value of 12 μM, as reported in a photobiology study evaluating its antioxidant capacity [1]. This potency is comparable to or exceeds that of standard antioxidants like Trolox in similar coumarin series [2]. For context, structurally related esculetin and 4-methylesculetin have shown DPPH IC50 values in the range of 10-50 μM depending on assay conditions, placing this sodium acetate derivative among the more potent water-soluble coumarin antioxidants.

DPPH Radical Scavenging
Cross-study comparable
IC50 = 12 μM. Reported rank within tested water-soluble coumarin antioxidants; literature range for esculetin derivatives: 10–50 μM.
Supports antioxidant assay interpretation
Cross-study comparison; exact conditions may vary between sources
Antioxidant DPPH Assay Cosmetic Actives

UVB-Induced Lipid Peroxidation Suppression

In a UVB irradiation model using reconstructed human epidermis, sodium methylesculetin acetate at a concentration of 0.1% (w/v) reduced malondialdehyde (MDA) formation by more than 80% compared to untreated irradiated controls [1]. This indicates potent protection against UV-induced lipid peroxidation, a key event in photoaging and skin damage. In comparative studies, esculetin alone provided only partial protection against UV-induced oxidative stress unless formulated at higher concentrations, highlighting the enhanced photoprotective efficacy of this water-soluble derivative.

UVB Lipid Peroxidation
Reported
>80% MDA reduction at 0.1% (w/v) in reconstructed human epidermis model. Comparator esculetin required higher concentrations for comparable response.
Supports photoprotection assay context
In vitro epidermis model; formulation-relevant concentration range
Photoprotection Lipid Peroxidation Anti-Photoaging

Anti-Inflammatory TNF-α Suppression

In LPS-stimulated macrophage models, sodium methylesculetin acetate at a concentration of 50 μM reduced TNF-α release by approximately 80% compared to stimulated controls [1]. This potent anti-inflammatory effect is consistent with the known MPO-inhibitory activity of 4-methylesculetin (25 mg/kg in DSS colitis model, where MPO activity was significantly reduced and IL-6 levels lowered) [2]. In contrast, unmodified esculetin shows less pronounced cytokine suppression at equivalent concentrations in some cellular models, suggesting the sodium acetate modification enhances anti-inflammatory potency.

TNF-α Suppression
Cross-study comparable
Approximately 80% TNF-α reduction at 50 μM in LPS-stimulated macrophage model. Reported MPO and IL-6 reduction for 4-methylesculetin analog at 25 mg/kg in vivo.
Supports anti-inflammatory assay interpretation
In vitro macrophage model; cross-study context requires validation
Anti-inflammatory Cytokine Modulation Immunopharmacology

Clinical Application for Varicose Vein Treatment

The sodium salt of methyl-esculetin acetate (permethol sodium) is specifically used in dermatology for the treatment of varicose veins, a clinical application not generally claimed for unsubstituted esculetin or other simple coumarin derivatives [1][2]. This vascular protective effect is attributed to the compound's ability to strengthen capillary resistance and reduce vascular permeability. While detailed quantitative clinical trial data are not publicly available in the primary literature, the established therapeutic use differentiates this compound from its analogs for procurement in pharmaceutical and cosmeceutical applications targeting venous insufficiency.

Varicose Vein Application
Context-dependent
Sodium salt of methyl-esculetin acetate reported for dermatological vascular context. Not generally claimed for unsubstituted esculetin or simple coumarin derivatives.
Reported clinical-use context; data to verify
Source-specific review; limited publicly available quantitative trial data
Vascular Health Dermatology Varicose Veins

Sodium Methylesculetin Acetate: Procurement & Formulation Scenarios


High-Concentration Antioxidant Serums & Creams

Due to its exceptional water solubility (>1,000,000 mg/L) [1], sodium methylesculetin acetate can be incorporated into water-based cosmetic formulations at high concentrations without the use of solubilizers. This enables the development of clear, stable antioxidant serums, toners, and moisturizers. The compound's demonstrated DPPH IC50 of 12 μM [2] and >80% UVB-induced MDA suppression at 0.1% [3] make it ideal for anti-aging and photoprotective skincare lines, where water-soluble actives are preferred for lightweight, non-greasy textures.

Anti-Inflammatory Skincare for Sensitive Skin

With its potent reduction of TNF-α (80% at 50 μM) [1] and MPO inhibition (as observed with 4-methylesculetin) [2], sodium methylesculetin acetate is well-suited for formulations targeting inflammatory dermatoses such as acne, rosacea, and eczema. Its water solubility allows for easy integration into soothing gels, mists, and creams. The compound's favorable safety profile (not classified as hazardous per GHS) [3] further supports its use in leave-on products for sensitive skin.

Oral Care for Gingivitis & Breath Freshening

Listed as an oral care agent in cosmetic ingredient databases [1], sodium methylesculetin acetate offers antioxidant and anti-inflammatory benefits for gingival health. Its aqueous solubility enables incorporation into mouthwashes, toothpastes, and breath freshening sprays. The compound's ability to reduce TNF-α [2] may help mitigate gingival inflammation, while its mild antioxidant activity protects oral tissues from oxidative stress. Procurement for oral care R&D should prioritize this compound over less soluble coumarin derivatives.

Topical Preparations for Venous Insufficiency

The established clinical use of sodium methylesculetin acetate (permethol sodium) in varicose vein treatment [1] positions it as a key active for pharmaceutical and cosmeceutical products addressing venous insufficiency, leg swelling, and capillary fragility. Pharmaceutical developers and compounding pharmacies can leverage this recognized indication to formulate creams, gels, and transdermal systems. Its water solubility facilitates uniform distribution in hydrophilic bases, ensuring consistent delivery to affected areas.

Application
Selection Property
Validation Focus
Antioxidant formulation studies
Aqueous solubility profile
DPPH and lipid peroxidation endpoint review
Anti-inflammatory skincare research
Cytokine modulation context
TNF-α and MPO pathway-response review
Oral care formulation research
Water-soluble antioxidant integration
Gingival inflammation model review
Vascular research formulations
Reported vascular-protective context
Capillary resistance model review
Formulation and assay validation recommended for specific research contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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